molecular formula C20H23NO2 B2742553 tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate CAS No. 861207-83-2

tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate

Cat. No.: B2742553
CAS No.: 861207-83-2
M. Wt: 309.409
InChI Key: NNRSZVZQSCHQLC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate is a chemical compound with the molecular formula C20H23NO2. It is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate typically involves the reaction of 1,4-dimethylcarbazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate involves its interaction with various molecular targets and pathways. The carbazole moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, it can inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate is unique due to the presence of both tert-butyl and acetate groups, which can influence its solubility, reactivity, and biological activity.

Properties

IUPAC Name

tert-butyl 2-(1,4-dimethylcarbazol-9-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-13-10-11-14(2)19-18(13)15-8-6-7-9-16(15)21(19)12-17(22)23-20(3,4)5/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRSZVZQSCHQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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